molecular formula MgO B074046 Magnesium oxide CAS No. 1309-48-4

Magnesium oxide

Cat. No. B074046
CAS RN: 1309-48-4
M. Wt: 40.305 g/mol
InChI Key: CPLXHLVBOLITMK-UHFFFAOYSA-N
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Patent
US04289816

Procedure details

An aqueous solution of magnesium acetate tetrahydrate was prepared by adding one part by weight of the magnesium acetate compound to five parts by weight of water. A glassware article (bottle) was heated to provide a surface temperature of about 640° C. The solution of magnesium acetate was sprayed at a flow rate of about 0.5 grams per second while the glassware was rotated upon a turntable at 78 rpm. Approximately 16 revolutions of the glassware bottle occurred during an application. A clear, transparent coating of magnesium oxide was formed on the bottle. Thereafter, when the glassware had cooled to 120° C., a commercial "cold end" coating, i.e., GLAS-LUBE 1000 available from Crown Chemical Company, diluted by a factor of 100 by weight in distilled water was sprayed at the rate of 1 gram of "cold end" coating solution per second for a period of 5 revolutions of the glassware on the turntable as discussed above. The thus coated article with both "hot end" and "cold end" coatings was tested for lubrication both wet and dry. Under both conditions lubrication was found to be excellent when two such glassware articles were manually rubbed together.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Mg+2:5].[C:6]([O-:9])(=[O:8])[CH3:7]>O>[OH2:3].[OH2:8].[OH2:3].[OH2:3].[C:1]([O-:4])(=[O:3])[CH3:2].[Mg+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[O-2:3].[Mg+2:5] |f:0.1.2,4.5.6.7.8.9.10,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A glassware article (bottle) was heated
CUSTOM
Type
CUSTOM
Details
to provide a surface temperature of about 640° C

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
Name
Type
product
Smiles
[O-2].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04289816

Procedure details

An aqueous solution of magnesium acetate tetrahydrate was prepared by adding one part by weight of the magnesium acetate compound to five parts by weight of water. A glassware article (bottle) was heated to provide a surface temperature of about 640° C. The solution of magnesium acetate was sprayed at a flow rate of about 0.5 grams per second while the glassware was rotated upon a turntable at 78 rpm. Approximately 16 revolutions of the glassware bottle occurred during an application. A clear, transparent coating of magnesium oxide was formed on the bottle. Thereafter, when the glassware had cooled to 120° C., a commercial "cold end" coating, i.e., GLAS-LUBE 1000 available from Crown Chemical Company, diluted by a factor of 100 by weight in distilled water was sprayed at the rate of 1 gram of "cold end" coating solution per second for a period of 5 revolutions of the glassware on the turntable as discussed above. The thus coated article with both "hot end" and "cold end" coatings was tested for lubrication both wet and dry. Under both conditions lubrication was found to be excellent when two such glassware articles were manually rubbed together.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Mg+2:5].[C:6]([O-:9])(=[O:8])[CH3:7]>O>[OH2:3].[OH2:8].[OH2:3].[OH2:3].[C:1]([O-:4])(=[O:3])[CH3:2].[Mg+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[O-2:3].[Mg+2:5] |f:0.1.2,4.5.6.7.8.9.10,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A glassware article (bottle) was heated
CUSTOM
Type
CUSTOM
Details
to provide a surface temperature of about 640° C

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
Name
Type
product
Smiles
[O-2].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04289816

Procedure details

An aqueous solution of magnesium acetate tetrahydrate was prepared by adding one part by weight of the magnesium acetate compound to five parts by weight of water. A glassware article (bottle) was heated to provide a surface temperature of about 640° C. The solution of magnesium acetate was sprayed at a flow rate of about 0.5 grams per second while the glassware was rotated upon a turntable at 78 rpm. Approximately 16 revolutions of the glassware bottle occurred during an application. A clear, transparent coating of magnesium oxide was formed on the bottle. Thereafter, when the glassware had cooled to 120° C., a commercial "cold end" coating, i.e., GLAS-LUBE 1000 available from Crown Chemical Company, diluted by a factor of 100 by weight in distilled water was sprayed at the rate of 1 gram of "cold end" coating solution per second for a period of 5 revolutions of the glassware on the turntable as discussed above. The thus coated article with both "hot end" and "cold end" coatings was tested for lubrication both wet and dry. Under both conditions lubrication was found to be excellent when two such glassware articles were manually rubbed together.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Mg+2:5].[C:6]([O-:9])(=[O:8])[CH3:7]>O>[OH2:3].[OH2:8].[OH2:3].[OH2:3].[C:1]([O-:4])(=[O:3])[CH3:2].[Mg+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[O-2:3].[Mg+2:5] |f:0.1.2,4.5.6.7.8.9.10,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A glassware article (bottle) was heated
CUSTOM
Type
CUSTOM
Details
to provide a surface temperature of about 640° C

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
Name
Type
product
Smiles
[O-2].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.